molecular formula C23H17ClN2O B3943145 2-[2-(2-chlorophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone

2-[2-(2-chlorophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone

Cat. No. B3943145
M. Wt: 372.8 g/mol
InChI Key: NETFGNOWNYMHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-chlorophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone is a chemical compound that has been widely studied due to its potential applications in the field of medicinal chemistry. The compound is a quinazolinone derivative that has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that the compound may exert its biological effects by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. The compound has also been found to inhibit the activity of various enzymes, including COX-2 and 5-LOX.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of various microorganisms. The compound has also been found to have neuroprotective effects and to improve glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(2-chlorophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potent biological activity. The compound has been found to exhibit a range of biological effects at relatively low concentrations, making it a valuable tool for studying various cellular pathways and disease models. However, the compound's low solubility in water and organic solvents can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-[2-(2-chlorophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone. One potential area of investigation is the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Researchers could also explore the compound's mechanism of action in more detail, with the aim of identifying new cellular pathways and targets for drug development. Additionally, the synthesis of novel derivatives of this compound could lead to the development of more potent and selective compounds with improved pharmacological properties.

Scientific Research Applications

2-[2-(2-chlorophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Researchers have also investigated the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

2-[2-(2-chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O/c1-16-7-6-9-18(15-16)26-22(14-13-17-8-2-4-11-20(17)24)25-21-12-5-3-10-19(21)23(26)27/h2-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETFGNOWNYMHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.